molecular formula C18H19BrN2S B135981 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide CAS No. 298197-04-3

2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide

Cat. No. B135981
M. Wt: 375.3 g/mol
InChI Key: RJCFNQZVFUMORB-UHFFFAOYSA-N
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Description

The compound "2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide" is a derivative of thiazole, a heterocyclic compound that has garnered interest due to its presence in various biologically active molecules. Thiazole derivatives, such as those mentioned in the provided papers, are known for their potential applications in materials science, coordination chemistry, supramolecular chemistry, and as antibacterial agents .

Synthesis Analysis

The synthesis of thiazole derivatives often involves multi-component reactions that can be optimized for sustainability and economy. For instance, one-pot reactions have been developed to synthesize thiazolepyridine conjugates, which are efficient in terms of reaction yields and have the advantage of being environmentally friendly due to the use of non-toxic catalysts and solvents . The synthesis of 2,6-di(thiazol-2-yl)pyridine derivatives, which are structurally related to the compound of interest, involves substituting at the 4-position to tune the properties of the resulting compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These methods provide detailed information about the geometry and electronic structure of the molecules. For example, the crystal and molecular structure of a related compound, 2-Propylamino-5-[4-(2-hydroxy-3,5-dichlorobenzylideneamino) phenyl]-1,3,4-thiadiazole, was determined using these techniques, and the findings were supported by density functional theory (DFT) calculations .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including aminolysis, hydrolysis, and oxidative cyclization. These reactions can lead to the formation of new compounds, such as 1,2-thiazoles, which are generated from the transformation of thiopyran derivatives . Additionally, thiazole derivatives can form metal chelates, as seen with 2,4-bis-(2-pyridyl)thiazole, which acts as a tridentate chelating agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be modified through structural changes. Differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), UV/Vis spectroscopy, photoluminescence (PL) spectroscopy, and cyclic voltammetry (CV) are used to study these properties. For instance, the thermal, photophysical, and electrochemical behavior of 2,6-di(thiazol-2-yl)pyridine derivatives has been examined, revealing the potential for tuning these properties for specific applications .

Scientific Research Applications

Thiazole Derivatives in Pharmaceutical Research

Thiazole and its derivatives, including compounds like 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide, have been extensively studied in pharmaceutical research due to their wide range of biological activities. Thiazole is recognized for its significant presence in various drugs that exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties with fewer side effects. Recent patents have showcased the unpredictability of pharmacological activity due to structural modifications of thiazole derivatives, highlighting their continuous potential in chemical pharmaceutical research (Leoni et al., 2014).

Thiazole Derivatives in Enzyme Inhibition

A significant area of application for thiazole derivatives lies in enzyme inhibition, specifically targeting phosphatidylinositol-3-kinase and protein kinases. These inhibitors are crucial in managing diseases with underlying enzymatic dysregulation. The diversity of thiazole-based compounds allows for selective targeting of 'multi-signaling pathway' targets, although this specificity also raises concerns regarding the potential for increased side effects. This research underscores the importance of thiazole derivatives in developing new therapeutic agents with precise action mechanisms (Leoni et al., 2014).

Thiazolopyridines in Pharmacology

Thiazolopyridines, closely related to thiazole derivatives, demonstrate a broad spectrum of biological effects, including analgesic, anti-inflammatory, antimicrobial, antioxidant, and antifungal activities. Their role in inhibiting integrally linked kinases presents a therapeutic avenue for managing hyperproliferative disorders. Furthermore, their antidiabetic, antibacterial, anti-tuberculosis, and sexual dysfunction treatment capabilities reflect the versatility and potential of thiazole and thiazolopyridine derivatives in addressing a wide range of health conditions (Chaban, 2015).

properties

IUPAC Name

4-(4-methylphenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S.BrH/c1-3-4-16-11-15(9-10-19-16)18-20-17(12-21-18)14-7-5-13(2)6-8-14;/h5-12H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCFNQZVFUMORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801044314
Record name 4-[4-(4-Methylphenyl)-2-thiazolyl]-2-propylpyridine hydrobromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide

CAS RN

298197-04-3
Record name 4-[4-(4-Methylphenyl)-2-thiazolyl]-2-propylpyridine hydrobromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-propylpyridin-4-yl)-4-p-tolylthiazole hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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